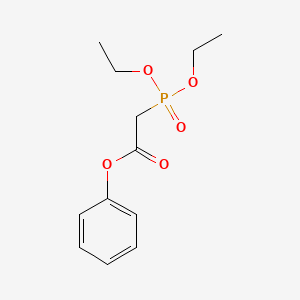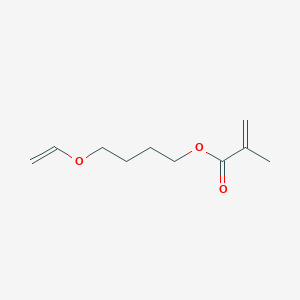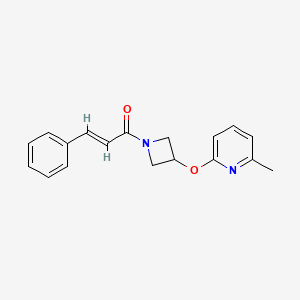
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. The starting materials might include 6-methylpyridine, azetidine, and cinnamaldehyde derivatives. The synthesis could involve:
Formation of the azetidine ring: This step might involve cyclization reactions under basic or acidic conditions.
Attachment of the pyridine ring: This could be achieved through nucleophilic substitution or coupling reactions.
Formation of the enone structure: This might involve aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the enone to an alcohol or alkane.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents could include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. It might act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific interactions with biological targets. It might interact with proteins, nucleic acids, or other biomolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other azetidine derivatives, pyridine-containing compounds, and enones. Examples could be:
- 1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylpropane
- 1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-ol
Uniqueness
The uniqueness of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one lies in its combination of functional groups and structural features, which might confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(E)-1-[3-(6-methylpyridin-2-yl)oxyazetidin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-14-6-5-9-17(19-14)22-16-12-20(13-16)18(21)11-10-15-7-3-2-4-8-15/h2-11,16H,12-13H2,1H3/b11-10+ |
InChI Key |
JFWAPPMGIMMWRV-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


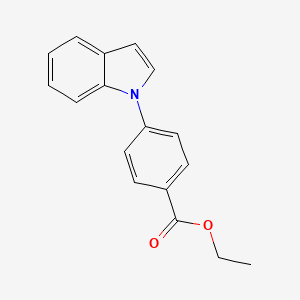
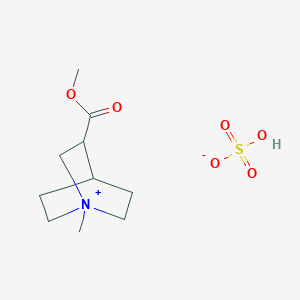
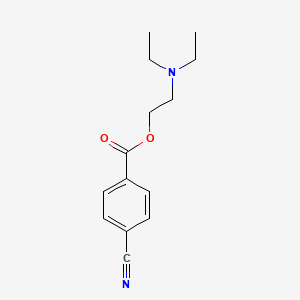
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)

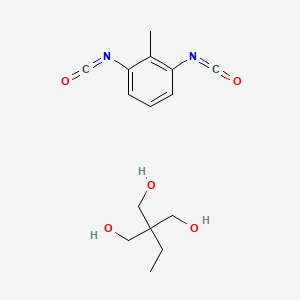
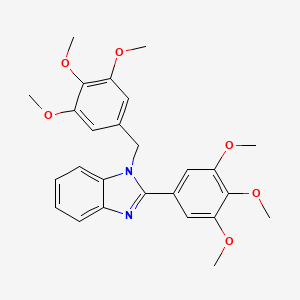
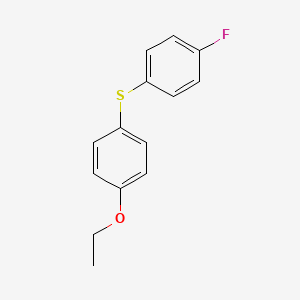
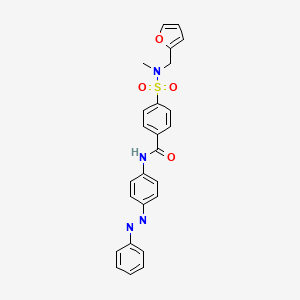
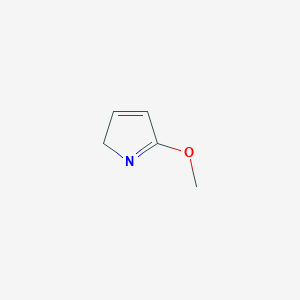
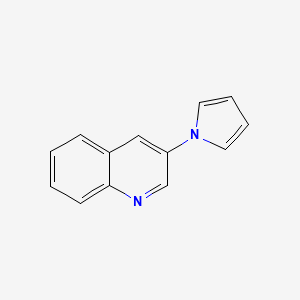
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
